

Spectroscopic Profile of Pelirine: A Technical Guide

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Compound of Interest

Compound Name: *Pelirine*

Cat. No.: *B1158000*

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Abstract

Pelirine, a notable alkaloid isolated from the roots of *Rauwolfia perakensis*, presents a complex molecular architecture that has been primarily elucidated through a combination of spectroscopic techniques. This guide provides a summary of the available spectroscopic data for **Pelirine**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, where available, are provided to ensure reproducibility. The logical workflow of spectroscopic analysis for a natural product like **Pelirine** is also visualized.

Chemical Identity and Physical Properties

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₃	N/A
Molecular Weight	354.45 g/mol	N/A
Appearance	Colorless crystals	N/A
Melting Point	130-131 °C	N/A
Specific Rotation	[α] _D -121° (c 1.0, EtOH)	N/A

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of alkaloids like **Pelirine**.

- **Experimental Protocol:** A high-resolution mass spectrometer is typically employed. The sample is introduced via direct infusion or after separation by liquid chromatography. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then recorded.
- **Data Summary:**
 - While specific high-resolution mass spectral data for **Pelirine** is not readily available in the public domain, the molecular formula $C_{21}H_{26}N_2O_3$ dictates a monoisotopic mass of 354.1943 g/mol. High-resolution mass spectrometry would be expected to confirm this value with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both 1H and ^{13}C NMR are essential for the structural elucidation of complex natural products.

- **Experimental Protocol:** NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform- d ($CDCl_3$) or methanol- d_4 (CD_3OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
- **Data Summary:**
 - Detailed 1H and ^{13}C NMR peak lists and assignments for **Pelirine** are not available in the searched literature. However, analysis of related indole alkaloids suggests the spectra

would exhibit characteristic signals for aromatic protons, protons on saturated and unsaturated carbons in the alkaloid skeleton, methoxy groups, and N-methyl groups.

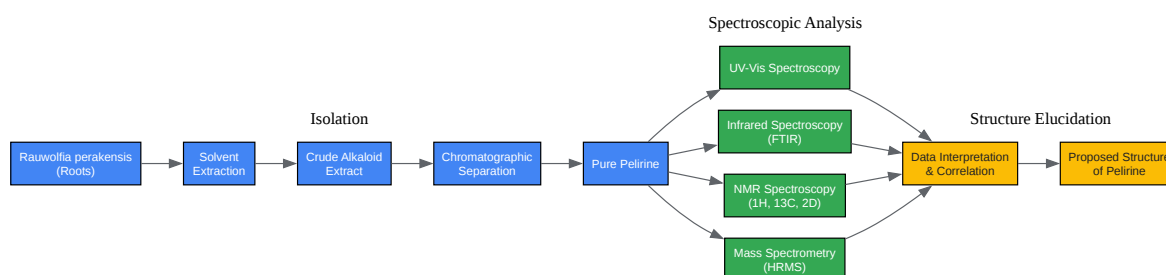
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Experimental Protocol: The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Summary:
 - The ultraviolet spectrum of **Pelirine** in ethanol shows a single absorption maximum at 328 nm.
 - Specific IR absorption data for **Pelirine** is not detailed in the available literature. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands for:
 - N-H or O-H stretching (if present and not fully substituted)
 - C-H stretching (aromatic and aliphatic)
 - C=O stretching (ketone or amide)
 - C=C stretching (aromatic and olefinic)
 - C-N stretching
 - C-O stretching (ether)

Experimental Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **Pelirine**.



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Figure 1. General workflow for the isolation and spectroscopic characterization of **Pelirine**.

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